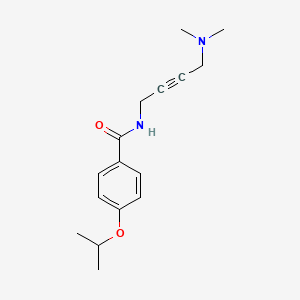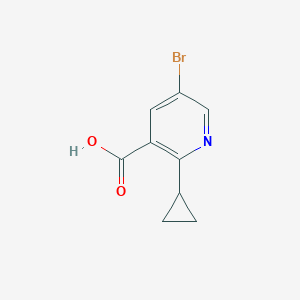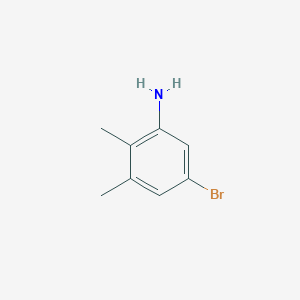
5-溴-2,3-二甲基苯胺
描述
5-Bromo-2,3-dimethylaniline is a chemical compound with the CAS Number: 194805-15-7. It has a molecular weight of 200.08 . The compound is stored at a temperature of 4°C and is protected from light .
Molecular Structure Analysis
The InChI code for 5-Bromo-2,3-dimethylaniline is 1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 . This indicates that the compound has a bromine atom at the 5th position and two methyl groups at the 2nd and 3rd positions of the aniline ring .Physical And Chemical Properties Analysis
5-Bromo-2,3-dimethylaniline is a liquid at room temperature .科学研究应用
芳香族有机中间体的合成
5-溴-2,3-二甲基苯胺是各种芳香族有机中间体合成的前体。例如,在许多领域中具有价值的二甲基-4-溴碘苯可由二甲基苯胺衍生物合成。这些中间体对于进一步的化学转化至关重要,展示了该化合物在复杂有机分子生产中的作用(Li Yu, 2008)。
药物中间体合成
5-溴-2,3-二甲基苯胺在药物研究中发挥着重要作用,尤其是在药物开发的中间体合成中。一项研究详细介绍了合成 SGLT2 抑制剂的关键中间体的可扩展且实用的工艺,展示了该化合物在糖尿病疗法开发中的用途 (Yi Zhang et al., 2022)。
缓蚀
由二甲基苯胺衍生物合成的聚(2,5-二甲基苯胺)因其在防腐方面的潜力而被探索。该应用与在氯化物环境中保护低碳钢尤为相关,表明该化合物在材料科学和工程学中的重要性(V. Shinde et al., 2006)。
环境修复
研究重点关注在芬顿法中二甲基苯胺衍生物(包括 5-溴-2,3-二甲基苯胺)的化学氧化,用于降解污染物。该应用强调了该化合物在环境科学中的作用,尤其是在水处理和污染缓解策略中(Nalinrut Masomboon et al., 2009)。
化学合成优化
对 5-溴-2,3-二甲基苯胺及其衍生物合成的研究导致了改进的合成方法的开发。这些进步不仅提高了所需产品的效率和产率,还促进了有机合成的更广泛领域,展示了该化合物对化学制造工艺的影响(Chen Hong-bo, 2010)。
安全和危害
5-Bromo-2,3-dimethylaniline is considered hazardous. It may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
5-bromo-2,3-dimethylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFKMKMJQJDOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethylaniline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Dimethylamino)propenoyl]cyclohexanone](/img/structure/B2581106.png)
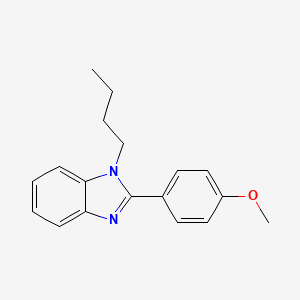
![3-Ethyl-8-((2-(trifluoromethyl)phenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2581108.png)
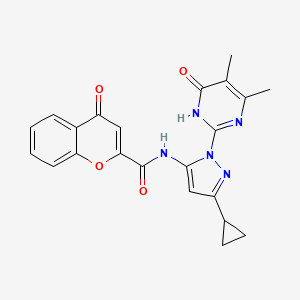
![6-(9H-Fluoren-9-ylmethoxycarbonylamino)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2581112.png)
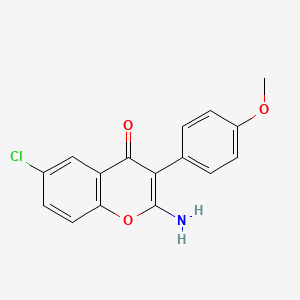
![1-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2581118.png)
![[4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine;hydrochloride](/img/structure/B2581119.png)
![N,N-Dimethyl-1-[4-[(prop-2-enoylamino)methyl]benzoyl]pyrrolidine-2-carboxamide](/img/structure/B2581120.png)
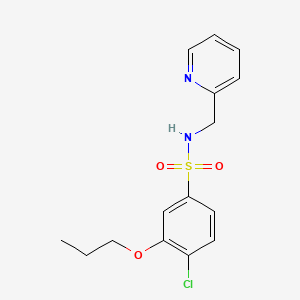
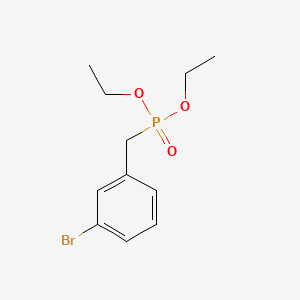
![2-{[1-(2-Fluorophenyl)ethyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
